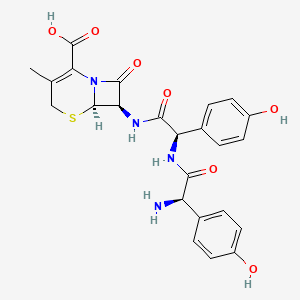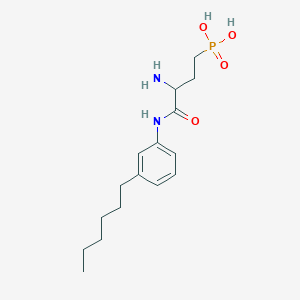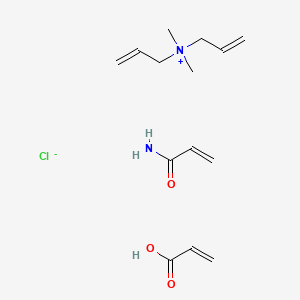![molecular formula C23H35FO5S B570661 Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate CAS No. 1245699-47-1](/img/structure/B570661.png)
Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate
Overview
Description
CAY10509 is a potent agonist of the FP receptor, which is a receptor for prostaglandin F2α. This compound is an analog of prostaglandin F2α, containing a thio-fluorobenzene substituent in the lower side chain. It has a molecular formula of C23H35FO5S and a molecular weight of 442.6. CAY10509 has been shown to have an IC50 of approximately 30 nanomolar when tested for binding to the recombinant human FP receptor .
Scientific Research Applications
CAY10509 has several scientific research applications, including:
Chemistry: It is used as a reference standard in the study of prostaglandin analogs and their interactions with receptors.
Biology: It is utilized in research to understand the role of FP receptors in various biological processes, including reproductive biology and intraocular pressure regulation.
Medicine: CAY10509 is studied for its potential therapeutic applications in conditions where modulation of FP receptors is beneficial, such as in the treatment of glaucoma and induction of labor.
Industry: The compound is used in the development of new pharmaceuticals targeting FP receptors
Preparation Methods
The synthesis of CAY10509 involves the introduction of a thio-fluorobenzene substituent into the lower side chain of prostaglandin F2α. The specific synthetic routes and reaction conditions for the preparation of CAY10509 are proprietary and not publicly disclosed. it is known that the compound is formulated as a solution in ethyl acetate and has solubility in various solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, and phosphate-buffered saline at pH 7.2 .
Chemical Reactions Analysis
CAY10509, like other prostaglandin analogs, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the compound.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The thio-fluorobenzene substituent can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Mechanism of Action
CAY10509 exerts its effects by binding to and activating the FP receptor, which is a G-protein-coupled receptor. Upon activation, the FP receptor triggers a cascade of intracellular signaling pathways that lead to various physiological responses. These pathways include the activation of phospholipase C, which results in the production of inositol trisphosphate and diacylglycerol, leading to an increase in intracellular calcium levels and activation of protein kinase C .
Comparison with Similar Compounds
CAY10509 is unique among prostaglandin analogs due to its thio-fluorobenzene substituent, which enhances its binding affinity to the FP receptor. Similar compounds include:
Prostaglandin F2α: The natural ligand for the FP receptor, used in medicine for labor induction and as an abortifacient.
Latanoprost: A synthetic analog of prostaglandin F2α, used in the treatment of glaucoma.
Bimatoprost: Another synthetic analog used for lowering intraocular pressure in glaucoma patients. Compared to these compounds, CAY10509 has a higher binding affinity to the FP receptor, making it a valuable tool in research and potential therapeutic applications
Properties
IUPAC Name |
methyl 7-[2-[4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35FO5S/c1-29-23(28)11-5-3-2-4-8-17-18(21(27)14-20(17)26)13-12-16(25)15-30-22-10-7-6-9-19(22)24/h6-7,9-10,16-18,20-21,25-27H,2-5,8,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWNDRIOPFNYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1C(CC(C1CCC(CSC2=CC=CC=C2F)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693948 | |
| Record name | Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245699-47-1 | |
| Record name | Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Fucose, L-, [6-3H]](/img/structure/B570579.png)


![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)

![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)

![[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B570597.png)


